![molecular formula C21H14O15 B14295785 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 124814-79-5](/img/structure/B14295785.png)
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups This compound is notable for its intricate structure, which includes a biphenyl core with extensive hydroxylation and carboxylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the biphenyl core, followed by the introduction of hydroxyl and carboxyl groups through various organic reactions such as hydroxylation and carboxylation. Specific reagents and catalysts are used to achieve the desired functionalization at precise positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,9,10-tetrahydroxy-6-oxo-6H-benzo[c]chromene-1-carboxylic acid
- 2-Hydroxybenzoic acid
- Benzoic acid
Uniqueness
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its extensive hydroxylation and carboxylation on a biphenyl core, which imparts distinct chemical and biological properties compared to simpler carboxylic acids and phenolic compounds.
Properties
CAS No. |
124814-79-5 |
|---|---|
Molecular Formula |
C21H14O15 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
2-[6-carboxy-3-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,4-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(14(27)12(7)25)11-5(20(32)33)2-9(24)18(15(11)28)36-17-6(21(34)35)3-8(23)13(26)16(17)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
DFVVBTRVNBCCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



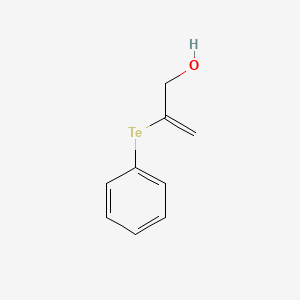
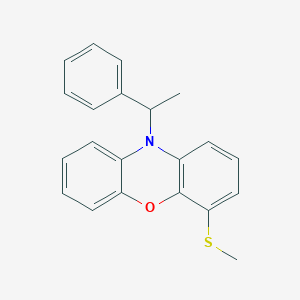
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
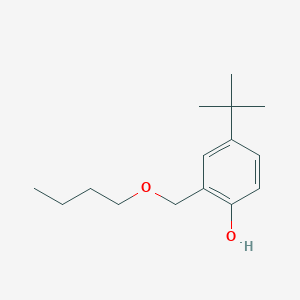

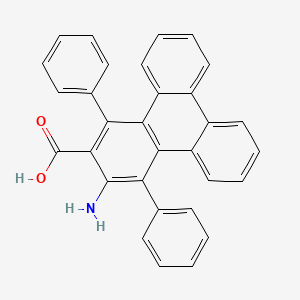
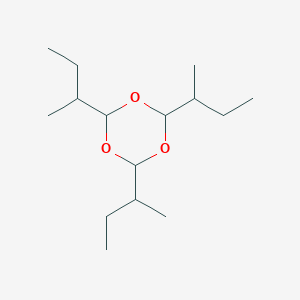
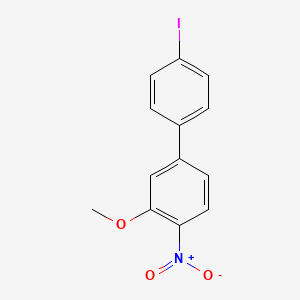
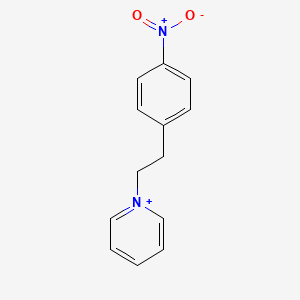
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
